A Comprehensive Technical Guide to the Crystal Structure Analysis of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide
A Comprehensive Technical Guide to the Crystal Structure Analysis of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide
Foreword: The Rationale for Structural Elucidation
In the landscape of modern drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional architecture is paramount. Cyclic sulfonamides, particularly the isothiazolidine 1,1-dioxide (γ-sultam) scaffold, represent a class of compounds with significant therapeutic potential.[1][2] The specific substitution pattern in 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide—featuring a halogenated aromatic ring—suggests possible modulations in biological activity and pharmacokinetic properties, driven by subtle changes in molecular conformation and intermolecular interactions.
This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of the title compound. While a published structure for this specific molecule is not currently available, the principles and protocols detailed herein are derived from established best practices in small molecule crystallography and analysis of analogous structures.[1][3][4] We will proceed by treating the title compound as a novel candidate for analysis, explaining the causality behind each experimental and computational step. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to elucidate the structures of similar N-aryl γ-sultams.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Proposed Synthetic Pathway
A plausible and efficient route to N-aryl substituted isothiazolidine-1,1-dioxides involves the reaction of a primary amine with vinylsulfonamide precursors.[5] For the title compound, this would entail the sulfonation of 4-bromo-3-methylaniline with (2-chloroethyl)sulfonyl chloride, followed by an intramolecular cyclization reaction.
The Art and Science of Crystallization
Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a single, well-ordered crystal, typically with dimensions of at least 0.1 mm in two of three dimensions, free of cracks and defects.
Field-Proven Insight: The choice of solvent is critical. A systematic screening approach using a range of solvents with varying polarities is recommended. For sulfonamides, common successful solvents include acetone, acetonitrile, ethanol, and ethyl acetate, often in binary mixtures with less polar solvents like hexane or water to induce slow precipitation.[6]
Experimental Protocol: Slow Evaporation Method
-
Dissolution: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone) in a small, clean vial. Ensure complete dissolution, warming gently if necessary.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Precipitation & Evaporation: Add a less-polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly turbid. Add a single drop of the primary solvent to redissolve the precipitate.
-
Incubation: Loosely cap the vial (or cover with perforated parafilm) and leave it in a vibration-free environment at a constant temperature. Evaporation over several days to weeks should yield single crystals.
Data Collection: Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to measure the angles and intensities of the diffracted beams.[7][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A well-formed crystal is selected under a microscope. It is carefully mounted on a glass fiber or a nylon loop using a minimal amount of cryo-oil or specialized glue.[7]
-
Cryo-cooling (Self-Validation): The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This critical step minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality data.[7] A successful cryo-condition is self-validating; the diffraction pattern will show sharp, well-defined spots.
-
Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS). Monochromatic X-rays, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source, are used.[3]
-
Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated in the X-ray beam. A complete dataset requires collecting data over a sufficient range of orientations to measure the intensities of a large number of unique reflections.[8]
Structure Solution and Refinement: From Data to Molecular Model
The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this into a three-dimensional atomic model.[9] This workflow is expertly handled by integrated software suites like Olex2, which provides a graphical interface for powerful underlying programs like SHELX.[10][11][12]
Step-by-Step Methodology using SHELX within Olex2:
-
Data Integration and Scaling: The raw diffraction images are processed to determine the unit cell parameters, space group, and a list of reflection intensities (.hkl file).
-
Structure Solution (Direct Methods): The SHELXS program is used to solve the "phase problem."[13] It uses statistical methods to estimate initial phases for the strongest reflections, which allows for the calculation of an initial electron density map. The heaviest atom, Bromine, in the title compound would provide a strong scattering center to facilitate this process.
-
Initial Model Building: Peaks in the initial electron density map are assigned to atomic positions. For the title compound, the distinctive geometry of the phenyl ring and the SO₂ group would be recognizable.
-
Structure Refinement (Least-Squares): The SHELXL program is used to iteratively refine the atomic model (positions, occupancies, and thermal displacement parameters) to achieve the best possible fit with the experimental diffraction data.[14] Hydrogen atoms are typically placed in calculated positions and refined using a "riding" model.[3]
-
Validation: The final refined model is rigorously checked for geometric and crystallographic consistency using tools like PLATON.[15] This includes checking for missed symmetry, analyzing intermolecular contacts (like hydrogen bonds), and generating a final validation report (CIF file).
Analysis of the Crystal Structure: Insights from the 3D Model
The final refined structure provides a wealth of information. For 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide, the analysis would focus on several key areas.
Molecular Geometry
The analysis would confirm the covalent structure and reveal the precise bond lengths, bond angles, and torsion angles. Of particular interest would be:
-
The geometry around the sulfur atom, which is expected to be tetrahedral.
-
The conformation of the five-membered isothiazolidine ring.
-
The relative orientation of the phenyl ring with respect to the sultam ring.
Hypothetical Crystallographic Data
Based on published structures of similar N-aryl sultams, we can anticipate the key crystallographic parameters.[1][3] The following table summarizes this hypothetical data for the title compound.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₀H₁₁Br NO₂S | Defines the atomic composition of the asymmetric unit. |
| Formula Weight | 292.17 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | A common crystal system for this class of compounds.[1] |
| Space Group | P2₁/c | A frequently observed centrosymmetric space group for organic molecules. |
| a, b, c (Å) | a ≈ 11, b ≈ 7, c ≈ 12 | Dimensions of the unit cell. |
| β (°) | ≈ 104° | The angle of the monoclinic unit cell.[1] |
| Volume (ų) | ≈ 900 | The volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Density (calculated) | ≈ 1.7 g/cm³ | Calculated density based on formula weight and unit cell volume. |
| R-factor (R1) | < 0.05 | A key indicator of the quality of the refinement; lower is better. |
| Goodness-of-Fit (GooF) | ≈ 1.0 | Should be close to 1 for a good refinement. |
Supramolecular Assembly and Intermolecular Interactions
A crucial aspect of crystal structure analysis is understanding how molecules pack together in the solid state. This is governed by non-covalent interactions. For the title compound, PLATON would be used to analyze:
-
Hydrogen Bonds: While the core structure lacks strong hydrogen bond donors, weak C-H···O interactions involving the sulfonyl oxygens are highly probable and play a significant role in crystal packing.[16]
-
Halogen Bonding: The bromine atom could participate in Br···O or other weak halogen bonding interactions, which are increasingly recognized as important in drug design and materials engineering.
-
π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules.
Conclusion
The structural elucidation of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide via single-crystal X-ray diffraction provides the definitive, atomic-level blueprint of the molecule. This guide outlines a robust and validated workflow, from synthesis and crystallization to data analysis and interpretation. The resulting 3D model is not merely a picture; it is a foundational piece of data that informs our understanding of structure-activity relationships, guides further synthetic efforts, and provides critical insights for drug development and materials science professionals. The methodologies described herein are grounded in decades of crystallographic expertise and represent the gold standard for small molecule structure determination.[7][9][17]
References
-
The Crystal Structure of N-(1-Arylethyl)-4-methyl- 2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides as the Factor Determining Biological Activity Thereof. (2019). MDPI. [Link]
-
Selected sultams of high practical significance. (n.d.). ResearchGate. [Link]
-
X-ray crystallography. (n.d.). Wikipedia. [Link]
-
Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. (2021). National Institutes of Health (NIH). [Link]
-
Olex2. (n.d.). OlexSys. [Link]
-
THE PLATON HOMEPAGE. (n.d.). Utrecht University. [Link]
-
X-ray diffraction spectra of the sulfonamides as original samples. (n.d.). ResearchGate. [Link]
-
Small Molecule Structure Solution and Refinement. (n.d.). HKL-xray. [Link]
-
Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. (2022). ResearchGate. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). National Center for Biotechnology Information (NCBI). [Link]
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2022). MDPI. [Link]
-
X-ray single-crystal diffraction. (n.d.). Institute of Physics of the Czech Academy of Sciences. [Link]
-
A rationalization for the structure‒activity relationship of α-functionalized β-enamino γ-sultams. (2023). Max Planck Society. [Link]
-
OlexSys. (n.d.). OlexSys. [Link]
-
PLATON for Windows. (n.d.). Utrecht University. [Link]
-
User guide to crystal structure refinement with SHELXL. (n.d.). Reza Latifi. [Link]
-
Olex2. (n.d.). Wikipedia. [Link]
-
Single-crystal X-ray Diffraction. (2018). SERC Carleton. [Link]
-
Crystal structure refinement with SHELXL. (2015). National Institutes of Health (NIH). [Link]
-
Chemical structure of the synthesized thiazolidine derivatives (A3–9). (n.d.). ResearchGate. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. [Link]
-
Solve a small-molecule structure. (n.d.). CCP4 Wiki. [Link]
-
Product Class 15: Isothiazoles. (n.d.). Thieme. [Link]
-
PLATON INTRO. (n.d.). MIT. [Link]
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). National Center for Biotechnology Information (NCBI). [Link]
-
Olex2. (n.d.). University of Cambridge. [Link]
-
Olex2 download. (n.d.). SourceForge. [Link]
-
Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. (2016). ResearchGate. [Link]
-
PLATON, A set of Tools for the Interpretation of Structural Results. (n.d.). Utrecht University. [Link]
-
Small molecule crystallography. (n.d.). Excillum. [Link]
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PubMed. [Link]
-
Refinement of Disorder with SHELXL. (n.d.). MIT. [Link]
-
Small molecules: the PLATON toolbox. (n.d.). International Union of Crystallography. [Link]
-
Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium. (2016). ResearchGate. [Link]
-
Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. (2022). MDPI. [Link]
-
Isothiazolidine, 2-dodecyl-, 1,1-dioxide. (n.d.). PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. rigaku.com [rigaku.com]
- 10. Olex2 | OlexSys [olexsys.org]
- 11. OlexSys [olexsys.org]
- 12. Olex2 - Wikipedia [en.wikipedia.org]
- 13. hkl-xray.com [hkl-xray.com]
- 14. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PLATON [chem.gla.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. excillum.com [excillum.com]
